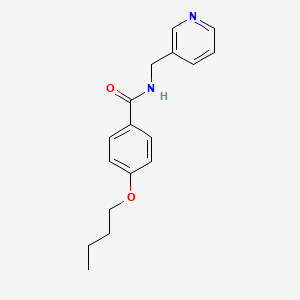

4-butoxy-N-(pyridin-3-ylmethyl)benzamide

Description

4-Butoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a butoxy group at the para-position of the benzamide core and a pyridin-3-ylmethyl substituent on the amide nitrogen. These features make it a candidate for diverse biological applications, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

4-butoxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-8-6-15(7-9-16)17(20)19-13-14-5-4-10-18-12-14/h4-10,12H,2-3,11,13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYDLGGZKRYKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

Formation of 4-butoxybenzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with butyl bromide in the presence of a base such as potassium carbonate.

Conversion to 4-butoxybenzoyl chloride: The 4-butoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

Amidation Reaction: The 4-butoxybenzoyl chloride is reacted with pyridin-3-ylmethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: 4-butoxybenzoic acid

Reduction: 4-butoxy-N-(pyridin-3-ylmethyl)benzylamine

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-butoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

Material Science: Its structural properties make it a candidate for use in the development of new materials.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alkoxy-Benzamide Derivatives

Compounds with alkoxy substitutions on the benzamide core share similarities in lipophilicity and metabolic stability. Key examples include:

- 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121): This mGlu5 receptor modulator replaces the pyridin-3-ylmethyl group with a difluorophenyl moiety.

- 4-Butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide : The addition of a dioxidoisothiazolidinyl group enhances electrophilicity, enabling covalent interactions with biological targets—a feature absent in the target compound .

Pyridinyl-Substituted Benzamides

Pyridine-containing analogs highlight the importance of substituent positioning:

- The pyridin-3-yl group directly attached to the benzamide (vs. pyridin-3-ylmethyl in the target compound) may limit conformational flexibility .

Functional Moieties Impacting Bioactivity

- Benzothiazole Derivatives (e.g., 4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) : The benzothiazole moiety introduces planar aromaticity, favoring intercalation with DNA or enzymes. Substitutions at the 4-methoxy and 7-methyl positions on benzothiazole are critical for potency, as deletions abolish activity .

Data Tables Summarizing Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Structure-Activity Relationships (SAR) Trends

| Structural Feature | Impact on Activity | Example Compound |

|---|---|---|

| Pyridin-3-ylmethyl substituent | Enhances hydrogen bonding and solubility | This compound |

| 4-Methoxy on benzothiazole | Critical for potency; deletion abolishes activity | Compound 50 (from ) |

| Butoxy vs. butyl substitution | Balances lipophilicity and metabolic stability | 4-Butyl-N-(pyridin-3-yl)benzamide |

Key Research Findings and Structure-Activity Relationships (SAR)

Positional Isomerism : Pyridin-3-ylmethyl substitution (vs. pyridin-4-yl) optimizes receptor binding due to favorable spatial orientation .

Alkoxy Chain Length : Butoxy groups provide optimal lipophilicity for membrane permeability without compromising solubility, as seen in VU0357121 .

Electrophilic Moieties: Compounds with dioxidoisothiazolidinyl or benzothiazole groups exhibit covalent or intercalative interactions, respectively, diverging from the target compound’s non-covalent binding profile .

Thermodynamic Stability : Pyridine-containing analogs show higher melting points (e.g., 119–120°C for compound DDY05 ), correlating with crystalline stability and formulation ease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.